1-Chloro-3-methylcyclopentane
CAS No.: 142857-44-1
Cat. No.: VC0108984
Molecular Formula: C6H11Cl
Molecular Weight: 118.604
* For research use only. Not for human or veterinary use.

CAS No. | 142857-44-1 |
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Molecular Formula | C6H11Cl |
Molecular Weight | 118.604 |
IUPAC Name | 1-chloro-3-methylcyclopentane |
Standard InChI | InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |
Standard InChI Key | XZTDXLYILUJOTB-UHFFFAOYSA-N |
SMILES | CC1CCC(C1)Cl |
Chemical Identity and Structural Characteristics
Basic Information
1-Chloro-3-methylcyclopentane is a cyclic alkyl halide with the molecular formula C₆H₁₁Cl. It is also known by the synonym 3-Chloro-1-methylcyclopentane, representing the same molecular structure with an alternative numbering convention . The compound is identified in chemical databases by its CAS Registry Number 142857-44-1 . In research literature and chemical repositories, it is indexed under various identifiers including PubChem CID 53882793 for the general compound (non-stereospecific) and other identifiers for specific stereoisomers.
Structural Representation
The basic structure consists of a five-membered cyclopentane ring with a chlorine substituent at carbon-1 and a methyl group at carbon-3. The molecular structure can be represented through several notation systems:
Notation Type | Representation |
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SMILES | CC1CCC(C1)Cl |
InChI | InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |
InChIKey | XZTDXLYILUJOTB-UHFFFAOYSA-N |
Table 1: Structural notations for 1-Chloro-3-methylcyclopentane
This compound features a cyclic structure with no rotatable bonds, limiting its conformational flexibility compared to its acyclic counterparts .
Physicochemical Properties
Physical Properties
The physicochemical properties of 1-Chloro-3-methylcyclopentane are critical for understanding its behavior in chemical reactions and its potential applications. Key physical parameters include:
Table 2: Physical properties of 1-Chloro-3-methylcyclopentane
The XLogP3-AA value of 2.5 indicates moderate lipophilicity, suggesting the compound would have limited water solubility but good solubility in organic solvents . The absence of hydrogen bond donors and acceptors further reinforces its nonpolar character, explaining its likely limited interaction with polar solvents .
Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation and purity assessment. Available spectroscopic data for this compound includes:
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13C NMR Spectra: Recorded on a Bruker WH-90 instrument, providing insights into the carbon framework and substituent effects .
Stereochemistry
Stereoisomeric Forms
1-Chloro-3-methylcyclopentane exists in multiple stereoisomeric forms due to the presence of two stereogenic centers at positions 1 and 3. The compound can exist as:
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Cis-1-chloro-3-methylcyclopentane: Where the chlorine and methyl groups are on the same face of the cyclopentane ring
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Trans-1-chloro-3-methylcyclopentane: Where the chlorine and methyl groups are on opposite faces of the cyclopentane ring
Each of these geometric isomers can further exist as enantiomeric pairs, leading to a total of four potential stereoisomers .
Specific Stereoisomers
The (1S,3S)-1-chloro-3-methylcyclopentane is a specific stereoisomer with both substituents in the S configuration. This stereoisomer has distinct properties and identifiers:
Property | Value |
---|---|
PubChem CID | 95369076 |
InChIKey | XZTDXLYILUJOTB-WDSKDSINSA-N |
SMILES | C[C@H]1CCC@@HCl |
Table 3: Properties specific to (1S,3S)-1-chloro-3-methylcyclopentane
The stereochemistry of this compound significantly influences its reactivity and behavior in chemical transformations, as demonstrated by the differences in elimination reaction products observed between cis and trans isomers .
Chemical Reactivity
Elimination Reactions
One of the most well-documented reactions of 1-chloro-3-methylcyclopentane is the elimination reaction with hydroxide ion (OH⁻) in aqueous conditions at elevated temperatures. This E2 elimination reaction proceeds differently depending on the stereochemistry of the starting material:
For cis-1-chloro-3-methylcyclopentane:
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Forms 3-methylcyclopentene and 4-methylcyclopentene in approximately equal amounts
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The elimination occurs through a stereoselective process following Zaitsev's rule
For trans-1-chloro-3-methylcyclopentane:
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Forms 4-methylcyclopentene as the major product
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The selectivity is influenced by steric factors that favor elimination of the β-hydrogen furthest from the methyl group
The E2 elimination mechanism is favored under these conditions due to several factors:
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Secondary alkyl halide substrate
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Strong base nucleophile (OH⁻)
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High base concentration
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Polar protic solvent (water)
This reaction demonstrates how the stereochemical arrangement of substituents in cyclic systems can control reaction pathways and product distributions.
Synthesis and Formation
Photochemical Synthesis
One documented method for the formation of 1-chloro-3-methylcyclopentane involves the photolysis of amorphous films containing methylcyclohexane and chlorine. This photochemical process was reported by Tague et al. in the Journal of Photochemistry and Photobiology (1992) .
The reaction likely proceeds through a radical mechanism where:
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Chlorine molecules undergo homolytic cleavage upon UV irradiation to form chlorine radicals
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These radicals abstract hydrogen from methylcyclohexane to form methylcyclohexyl radicals
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Subsequent radical reactions lead to ring contraction and formation of the cyclopentane derivative
This synthetic approach represents an interesting case of photochemically-induced structural rearrangement in cyclic systems.
Applications and Research Significance
Model Compound for Mechanistic Studies
1-Chloro-3-methylcyclopentane serves as an important model compound for studying:
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Stereoselectivity in elimination reactions
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Conformational effects in cyclic systems
The distinct behavior of its stereoisomers in elimination reactions provides valuable insights into the interplay between molecular structure and chemical reactivity.
Synthetic Intermediate
As a functionalized cyclopentane derivative, this compound could potentially serve as a synthetic intermediate in the preparation of:
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Cyclopentene derivatives
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Functionalized cyclopentanes
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Starting materials for more complex cyclic structures
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